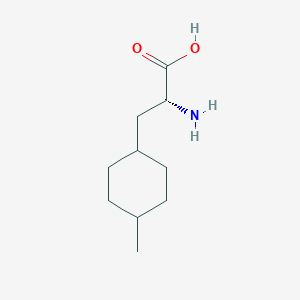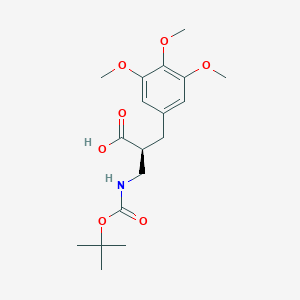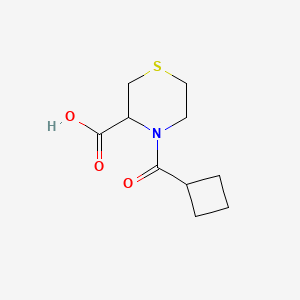![molecular formula C10H8ClN3 B15221553 5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
5-Chloro-[2,4'-bipyridin]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-[2,4’-bipyridin]-3-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 3rd position on the bipyridine ring. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[2,4’-bipyridin]-3-amine typically involves the chlorination of a bipyridine precursor followed by amination. One common method includes the reaction of 5-chloro-2,4’-bipyridine with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-Chloro-[2,4’-bipyridin]-3-amine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 5-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel complexes are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine oligomers.
科学的研究の応用
5-Chloro-[2,4’-bipyridin]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and electrochromic devices.
作用機序
The mechanism of action of 5-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed.
類似化合物との比較
4,4’-Bipyridine: Lacks the chlorine and amine substituents but is widely used as a ligand in coordination chemistry.
2,2’-Bipyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
3,3’-Bipyridine: Another isomer with unique properties and uses in various fields.
Uniqueness: 5-Chloro-[2,4’-bipyridin]-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in forming stable metal complexes and in applications requiring specific reactivity and selectivity.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
5-chloro-2-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h1-6H,12H2 |
InChIキー |
NVPVTBCUVSNVRH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


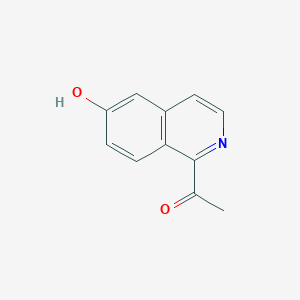

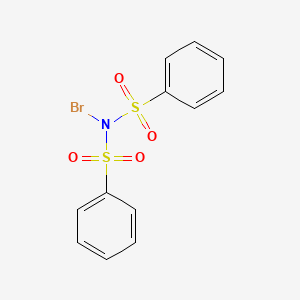
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

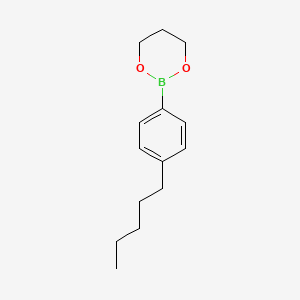


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
